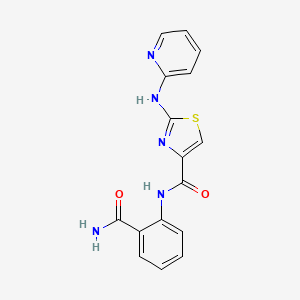
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to suppress the activation of T and B cells and has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide suppresses the activation of T and B cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In preclinical studies, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has also been shown to have some limitations, such as the potential for immunosuppression and the risk of infection.
Orientations Futures
There are several potential future directions for research on N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide. One area of interest is the use of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors with fewer side effects. Additionally, there is a need for further research on the long-term safety and efficacy of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide in clinical use.
Méthodes De Synthèse
The synthesis of N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 2-chloroacetyl chloride to yield N-(2-chloroacetyl)pyridin-2-amine. This intermediate is then reacted with 2-aminobenzoic acid to form N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)acetamide. The final step involves the reaction of this intermediate with thionyl chloride and potassium thiocyanate to yield N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has been shown to suppress the activation of T and B cells and to reduce the production of pro-inflammatory cytokines. In clinical trials, N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-14(22)10-5-1-2-6-11(10)19-15(23)12-9-24-16(20-12)21-13-7-3-4-8-18-13/h1-9H,(H2,17,22)(H,19,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCNGMYUFZUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

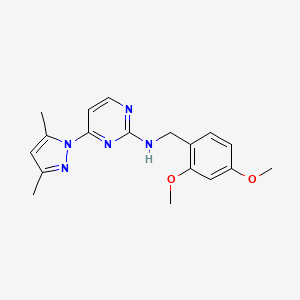
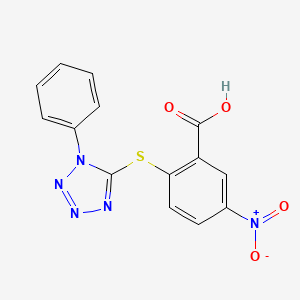
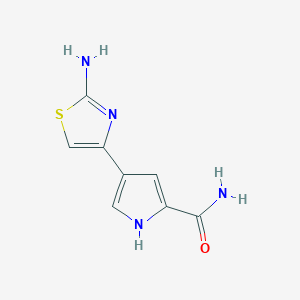
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
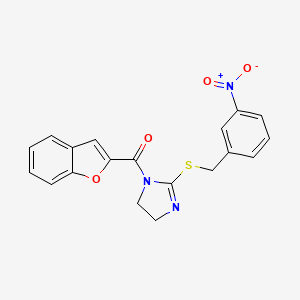
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
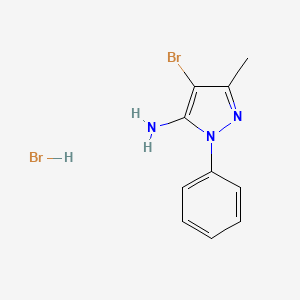
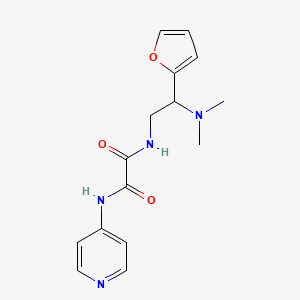
![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)
![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)
![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)
![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)
![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)
![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)